molecular formula C14H18BrClN2O5 B4076797 1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazine oxalate

1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazine oxalate

Cat. No.: B4076797
M. Wt: 409.66 g/mol
InChI Key: DBQBETXOGJJQMN-UHFFFAOYSA-N
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Description

1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazine oxalate, commonly known as BCPAO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPAO is a piperazine derivative that has been synthesized through a multi-step process and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of BCPAO is not fully understood, but it is believed to act as a modulator of the GABAergic system. BCPAO has been shown to increase the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a decrease in neuronal excitability, which is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
BCPAO has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. BCPAO has also been shown to increase the levels of BDNF, a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

BCPAO has several advantages for use in lab experiments. It has a high degree of purity and stability, which makes it easy to handle and store. BCPAO is also readily available and relatively inexpensive. However, one of the limitations of BCPAO is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in lab experiments.

Future Directions

There are several future directions for research on BCPAO. One area of research is to further investigate its mechanism of action and how it interacts with the GABAergic system. Another area of research is to explore its potential therapeutic applications in the treatment of other neurological and psychiatric disorders. Additionally, research could be conducted to optimize the synthesis of BCPAO and to develop new derivatives with improved properties.

Scientific Research Applications

BCPAO has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. BCPAO has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

Properties

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClN2O.C2H2O4/c13-10-1-2-12(11(14)9-10)17-8-7-16-5-3-15-4-6-16;3-1(4)2(5)6/h1-2,9,15H,3-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQBETXOGJJQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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